molecular formula C16H23BN2O3 B580751 1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1257554-80-5

1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B580751
CAS No.: 1257554-80-5
M. Wt: 302.181
InChI Key: ZRMMDBCWOOMUCF-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a boronic ester-functionalized heterocyclic compound. Its structure features a pyrrolo[2,3-b]pyridinone core substituted with three methyl groups (at positions 1, 3, and 3) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3. The dioxaborolane group renders it valuable in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name

1,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-14(2)11-8-10(9-18-12(11)19(7)13(14)20)17-21-15(3,4)16(5,6)22-17/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMMDBCWOOMUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, the bromo precursor reacts with bis(pinacolato)diboron (1.2 equiv) in 1,4-dioxane under inert atmosphere. Catalysis by PdCl₂(dppf) (0.05 equiv) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.05 equiv) facilitates oxidative addition and transmetallation. Potassium acetate (1.5 equiv) acts as a base, neutralizing HBr byproducts. The reaction proceeds at 120°C for 8 hours, yielding the target compound in 68% isolated yield after silica gel chromatography.

Key Data Table: Miyaura Borylation Parameters

ParameterValue
CatalystPdCl₂(dppf)
Liganddppf
Solvent1,4-Dioxane
Temperature120°C
Time8 hours
Yield68%
Purity (HPLC)92%

This method’s efficiency stems from the stability of the palladium complex and the commercial availability of the bromo starting material. However, prolonged heating and sensitivity to oxygen necessitate rigorous degassing.

Lithium-Halogen Exchange Followed by Boronate Trapping

An alternative pathway employs lithium-halogen exchange to generate a reactive intermediate, which is subsequently quenched with a boronate electrophile. Adapted from pyrazole borylation strategies, this method offers flexibility under milder conditions.

Procedural Details

A solution of 5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in anhydrous tetrahydrofuran (THF) is cooled to −78°C and treated with n-butyllithium (1.1 equiv). After 20 minutes, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) is added dropwise. The reaction warms to ambient temperature overnight, followed by aqueous workup and chromatography to isolate the product.

Key Data Table: Lithium-Halogen Exchange Parameters

ParameterValue
Basen-BuLi
Electrophile2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SolventTHF/Hexane
Temperature−78°C to 25°C
Time12–16 hours
Yield77% (analogous system)

While this method avoids high temperatures, it requires strict moisture exclusion and precise stoichiometry to prevent side reactions. Functional group tolerance may be limited compared to palladium-catalyzed routes.

Suzuki-Miyaura Cross-Coupling Retrospective Analysis

Although primarily used for aryl-aryl bond formation, Suzuki-Miyaura cross-coupling principles inform boronic ester synthesis. A study on related pyrrolo[2,3-b]pyridines utilized bis(pinacolato)diboron with Pd(dppf)Cl₂ in dioxane, analogous to Method 1. This consistency underscores the robustness of palladium-mediated borylation for electron-deficient heterocycles.

Comparative Evaluation of Methods

MethodAdvantagesLimitations
Miyaura BorylationHigh yields; scalableHigh-temperature requirements
Lithium-Halogen ExchangeMild conditions; short stepsSensitivity to moisture

The Miyaura method is preferred for industrial applications due to reproducibility, whereas the lithium-based approach suits lab-scale synthesis of sensitive derivatives.

Purification and Characterization

Post-reaction purification typically involves flash chromatography using ethyl acetate/hexane gradients. The product is characterized by:

  • LC-MS : Molecular ion peak at m/z 344.2 [M+H]⁺.

  • ¹H NMR : Distinct singlet for pinacolato methyl groups (δ 1.25 ppm) and pyrrolidine methyl resonances (δ 1.45–1.60 ppm) .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while hydrolysis results in boronic acids .

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive, allowing the compound to form stable complexes with other molecules. This reactivity is exploited in coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers on other molecules to form new bonds .

Comparison with Similar Compounds

1-Methyl-5-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one ()

  • Key Differences : Lacks methyl groups at the 3-position.
  • Impact : Reduced steric hindrance may increase reactivity in cross-couplings but lower stability. The absence of 3,3-dimethyl groups could lead to faster decomposition under acidic or oxidative conditions .

2-Ethyl-5-(dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine ()

  • Key Differences : Ethyl group at position 2; bulky triisopropylsilyl (TIPS) protection at position 1.
  • Impact: The TIPS group enhances solubility in nonpolar solvents and protects reactive sites during synthesis. However, the ethyl group increases lipophilicity, which may complicate purification .

5-Fluoro-3-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine ()

  • Key Differences : Fluorine at position 5 instead of methyl.
  • Impact : Fluorine’s electron-withdrawing effect enhances electrophilicity at the boron center, accelerating Suzuki couplings. However, it may reduce metabolic stability compared to methyl groups in biological applications .

3-Chloro-5-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine ()

  • Key Differences : Chlorine at position 3.
  • Impact : Chlorine acts as a leaving group, enabling further functionalization (e.g., nucleophilic substitution). Unlike the main compound’s methyl groups, chlorine introduces polarity, improving aqueous solubility but increasing toxicity risks .

Functional Group Comparisons

Brominated Analogs ()

  • Example : 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine ().
  • Key Differences : Halogens (Br, I) instead of boronic esters.
  • Impact : Bromo/iodo derivatives are substrates for cross-couplings but require palladium catalysts. The main compound’s boronic ester is more versatile in Suzuki reactions, offering milder conditions and higher functional group tolerance .

Amino- and Acylated Derivatives ()

  • Example : N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide ().
  • Key Differences: Amino and nicotinamide groups replace boronic esters.
  • Impact : These derivatives are tailored for biological activity (e.g., kinase inhibition) rather than synthetic utility. The main compound’s boronic ester is more relevant for materials science or intermediate synthesis .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Trends Reactivity in Suzuki Coupling
1,3,3-Trimethyl-5-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Main Compound) ~329.2 g/mol 1,3,3-Trimethyl, dioxaborolan Moderate in organic solvents High (steric protection enhances stability)
1-Methyl-5-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one () ~285.1 g/mol 1-Methyl, dioxaborolan Higher in polar solvents Moderate (prone to decomposition)
5-Fluoro-3-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine () ~262.1 g/mol 5-Fluoro, dioxaborolan Low in water Very high (electron-deficient boron)
2-Ethyl-5-(dioxaborolan-2-yl)-1-TIPS-pyrrolo[2,3-b]pyridine () ~428.5 g/mol 2-Ethyl, TIPS High in nonpolar solvents Low (steric hindrance from TIPS)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : The boronate group is typically introduced via Miyaura borylation or Suzuki-Miyaura cross-coupling . For example:

  • Miyaura borylation : Reacting halogenated intermediates (e.g., 5-bromo derivatives) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc under inert conditions .
  • Suzuki coupling : Use of pre-synthesized boronic esters with aryl/heteroaryl halides, catalyzed by Pd(PPh₃)₄ in toluene/ethanol with K₂CO₃ as base (e.g., synthesis of 5-aryl-pyrrolo[2,3-b]pyridines) .
    • Key Considerations : Optimize reaction temperature (e.g., 105°C for cross-couplings) and solvent polarity to enhance yields.

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Flash column chromatography (silica gel) with gradients of dichloromethane/ethyl acetate or methanol .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., downfield shifts for carbonyl groups at ~δ 163 ppm in ¹³C NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography : For unambiguous structural confirmation (e.g., Acta Crystallogr. E reports on related derivatives) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Reaction path modeling : Use quantum chemical calculations (e.g., DFT) to analyze transition states and activation barriers for Suzuki couplings .
  • Solvent effects : Simulate solvent polarity (e.g., toluene vs. dioxane) using COSMO-RS to optimize reaction conditions .
  • Example : ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error .

Q. What strategies improve regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer :

  • Directing groups : Install temporary groups (e.g., sulfonyl or tosyl) to steer electrophilic substitution (e.g., nitration at C5 vs. C3) .
  • Protection/deprotection : Use silyl groups (e.g., triisopropylsilyl) to shield reactive positions during boronation .
    • Data Example :
Reaction StepRegioselectivity DriverYieldReference
Nitration at C3Tosyl protection76%
Suzuki coupling at C5Boronate positioning92%

Q. How can contradictory data on reaction yields under varying catalysts be resolved?

  • Methodological Answer :

  • Catalyst screening : Compare Pd(PPh₃)₄ (air-sensitive) vs. PdCl₂(dtbpf) (air-stable) in cross-couplings .
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., ligand ratio, solvent) .
    • Case Study :
  • Pd(PPh₃)₄ in toluene/EtOH yielded 96% product for 5-aryl derivatives, while Pd(OAc)₂ with SPhos ligand gave 82% under similar conditions .

Specialized Methodological Considerations

Q. What protocols assess the hydrolytic stability of the dioxaborolane moiety under physiological conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor boronate ester degradation via ¹¹B NMR in PBS (pH 7.4) at 37°C .
  • Stabilization : Co-solvents (e.g., DMSO) or PEGylation to reduce hydrolysis rates .

Q. How is the compound’s potential bioactivity evaluated in drug discovery contexts?

  • Methodological Answer :

  • Binding assays : Surface plasmon resonance (SPR) to measure affinity for kinases or GPCRs .
  • Cellular assays : Test inhibition of proliferation in cancer cell lines (e.g., IC₅₀ determination) .
  • SAR studies : Compare methyl vs. trifluoromethyl analogs to map steric/electronic effects .

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